

An In-depth Technical Guide to Tamra-peg2-N3: Applications in Molecular Biology

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Compound of Interest

Compound Name: Tamra-peg2-N3

Cat. No.: B12385394

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Tamra-peg2-N3**, a versatile fluorescent probe, detailing its core applications in molecular biology, bioconjugation, and cellular imaging. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Introduction to Tamra-peg2-N3

Tamra-peg2-N3 is a fluorescent labeling reagent that consists of three key components: a tetramethylrhodamine (TAMRA) fluorophore, a polyethylene glycol (PEG) spacer, and a terminal azide (N3) group.^{[1][2]} The TAMRA moiety provides a bright, orange-red fluorescence, making it readily detectable in a variety of biological assays. The hydrophilic PEG spacer enhances the water solubility of the molecule and provides a flexible linker, which can reduce steric hindrance when labeling sensitive biomolecules.^{[3][4]} The azide group is the reactive handle that enables the covalent attachment of the dye to other molecules through "click chemistry," a set of bioorthogonal reactions.^{[1][5]}

This combination of features makes **Tamra-peg2-N3** a powerful tool for researchers in molecular biology, chemical biology, and drug development for applications such as labeling proteins, nucleic acids, and other biomolecules for visualization and quantification.^{[1][2]}

Physicochemical and Spectroscopic Properties

The utility of a fluorescent probe is largely determined by its physicochemical and spectroscopic characteristics. The properties of **Tamra-peg2-N3** and related TAMRA-azide derivatives are summarized below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.

Property	Value	References
Molecular Formula	C31H34N6O6	[5]
Molecular Weight	586.64 g/mol	[5]
Excitation Maximum (λ_{ex})	~541 - 553 nm	[6][7][8]
Emission Maximum (λ_{em})	~565 - 579 nm	[7][8][9][10]
Molar Extinction Coefficient (ϵ)	~80,000 - 91,000 M ⁻¹ cm ⁻¹	[6][7][8][9][10][11]
Fluorescence Quantum Yield (Φ)	~0.1	[1][6]
Solubility	Soluble in DMSO, DMF, Methanol	[6][9][10]

Note: The exact spectral characteristics can be influenced by factors such as the solvent, pH, and the nature of the conjugated biomolecule.

Core Applications and Experimental Protocols

The primary application of **Tamra-peg2-N3** lies in its ability to be covalently attached to biomolecules containing a compatible reactive group, most commonly an alkyne. This is achieved through click chemistry, which offers high specificity and efficiency.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide (like that on **Tamra-peg2-N3**) and a terminal alkyne. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

This protocol provides a general procedure for labeling alkyne-modified oligonucleotides with **Tamra-peg2-N3**.

Materials:

- Alkyne-modified oligonucleotide
- **Tamra-peg2-N3**
- DMSO (anhydrous)
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- 5 mM Sodium Ascorbate in water (freshly prepared)
- 10 mM Copper(II) sulfate-TBTA complex in 55% DMSO
- Nuclease-free water
- Inert gas (e.g., argon or nitrogen)

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Tamra-peg2-N3** in anhydrous DMSO.
 - Prepare a fresh 5 mM solution of sodium ascorbate in nuclease-free water.
- Reaction Setup:
 - In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 μ M.
 - Add 2M TEAA buffer to a final concentration of 0.2 M.
 - Add DMSO to a final volume of 50% of the total reaction volume and vortex to mix.

- Add the **Tamra-peg2-N3** stock solution to a final concentration that is 1.5 times the concentration of the oligonucleotide. Vortex to mix.
- Catalyst Addition:
 - Add the 5 mM sodium ascorbate solution to a final concentration of 0.5 mM and vortex briefly.
 - Degas the solution by bubbling a gentle stream of inert gas through the mixture for 30-60 seconds.
 - Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
 - Flush the headspace of the tube with inert gas and cap it tightly.
- Incubation:
 - Vortex the reaction mixture thoroughly.
 - Incubate the reaction at room temperature overnight. If precipitation occurs, the mixture can be heated to 80°C for a few minutes to redissolve the precipitate.
- Purification:
 - Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.
 - Incubate at -20°C for 20 minutes.
 - Centrifuge to pellet the labeled oligonucleotide, discard the supernatant, and wash the pellet with acetone.
 - Air dry the pellet and resuspend in a suitable buffer.[\[12\]](#)[\[13\]](#)

This protocol outlines a general procedure for labeling proteins that have been modified to contain an alkyne group.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Tamra-peg2-N3**
- DMSO (anhydrous)
- 1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)
- 50 mM Sodium Ascorbate in water (freshly prepared)
- Inert gas (e.g., argon or nitrogen)

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Tamra-peg2-N3** in anhydrous DMSO.
 - Prepare a fresh 50 mM solution of sodium ascorbate in water.
- Reaction Setup:
 - In a microcentrifuge tube, add the solution of the alkyne-modified protein. The volume should not exceed 1/3 of the total reaction volume.
 - Add the 1.5x protein labeling buffer.
 - Add the **Tamra-peg2-N3** stock solution to achieve a desired molar excess over the protein (typically 3-10 fold excess). Vortex gently to mix.
- Catalyst Addition:
 - Degas the mixture by purging with a gentle stream of inert gas for 10-20 seconds.
 - Add the 50 mM sodium ascorbate solution.
 - Flush the headspace of the tube with inert gas and cap it tightly.
- Incubation:

- Vortex the reaction mixture gently.
- Incubate at room temperature for 8-16 hours.
- Purification:
 - Remove the unreacted **Tamra-peg2-N3** and other small molecules by size-exclusion chromatography or dialysis.[\[14\]](#)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide, eliminating the need for a cytotoxic copper catalyst.[\[5\]](#) This makes SPAAC particularly well-suited for labeling biomolecules in living cells and organisms.

While a detailed, step-by-step protocol for SPAAC with **Tamra-peg2-N3** was not found in the search results, the general principle involves mixing the azide-containing **Tamra-peg2-N3** with a biomolecule that has been modified with a strained cyclooctyne in a suitable buffer and incubating at room temperature or 37°C.[\[5\]](#)

Visualization of Experimental Workflows and Signaling Pathways

The ability to fluorescently label specific biomolecules with **Tamra-peg2-N3** opens up a wide range of applications for visualizing and quantifying biological processes. The following diagrams, generated using the DOT language, illustrate some of these key applications.

Workflow for Labeling and Imaging a Protein of Interest

This workflow demonstrates the general steps involved in labeling a target protein with **Tamra-peg2-N3** and subsequently imaging it within a cell.

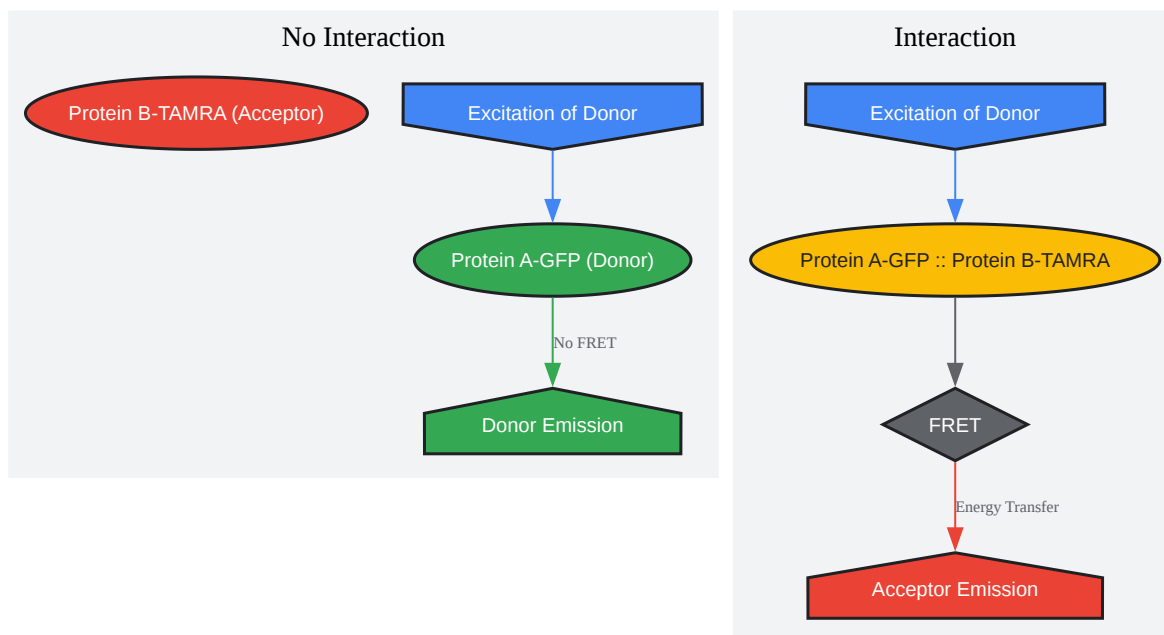


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Caption: General workflow for protein labeling and cellular imaging.

Förster Resonance Energy Transfer (FRET) for Studying Protein-Protein Interactions

FRET is a powerful technique for studying the proximity of two molecules.^{[15][16][17][18][19]} In this example, a donor fluorophore (e.g., GFP) is attached to one protein, and an acceptor fluorophore (**Tamra-peg2-N3**) is attached to its potential binding partner. If the proteins interact, bringing the fluorophores within close proximity (typically 1-10 nm), energy transfer can occur from the excited donor to the acceptor. This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence, which can be measured to quantify the interaction.

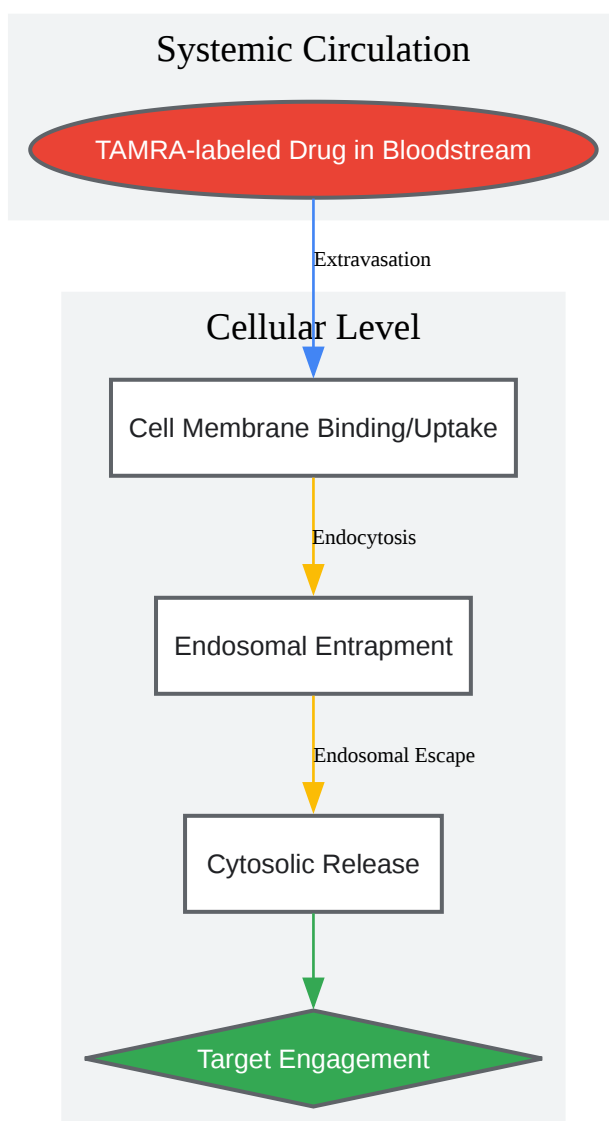


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Caption: Principle of FRET for detecting protein-protein interactions.

Tracking Drug Delivery with Tamra-peg2-N3

Fluorescently labeling a drug molecule or its delivery vehicle with **Tamra-peg2-N3** allows for the visualization and tracking of its biodistribution, cellular uptake, and intracellular trafficking. [20][21] This is a critical application in drug development for assessing the efficacy and safety of new therapeutic agents.



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Caption: Schematic of tracking a TAMRA-labeled drug delivery system.

Conclusion

Tamra-peg2-N3 is a highly valuable and versatile tool for researchers in molecular biology and drug development. Its bright and stable fluorescence, coupled with the specificity and efficiency of click chemistry, enables a wide array of applications, from the fundamental study of biomolecular interactions to the preclinical evaluation of therapeutic candidates. The protocols and conceptual workflows provided in this guide serve as a starting point for the successful implementation of **Tamra-peg2-N3** in your research endeavors.

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